molecular formula C8H11N3O2 B14259477 (2-Ethyl-4-nitrophenyl)hydrazine CAS No. 412925-82-7

(2-Ethyl-4-nitrophenyl)hydrazine

Cat. No.: B14259477
CAS No.: 412925-82-7
M. Wt: 181.19 g/mol
InChI Key: LHHSAXNIQLDBMI-UHFFFAOYSA-N
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Description

(2-Ethyl-4-nitrophenyl)hydrazine is an arylhydrazine derivative characterized by a nitro group at the para position and an ethyl substituent at the ortho position of the benzene ring. This compound belongs to a broader class of nitroarylhydrazines, which are widely studied for their applications in organic synthesis, coordination chemistry, and pharmaceuticals.

The ethyl group at the ortho position may influence steric and electronic properties, distinguishing it from simpler derivatives like 4-nitrophenylhydrazine or 2-methyl-4-nitrophenylhydrazine. Such structural modifications are critical in tuning reactivity, solubility, and biological activity .

Properties

CAS No.

412925-82-7

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

(2-ethyl-4-nitrophenyl)hydrazine

InChI

InChI=1S/C8H11N3O2/c1-2-6-5-7(11(12)13)3-4-8(6)10-9/h3-5,10H,2,9H2,1H3

InChI Key

LHHSAXNIQLDBMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])NN

Origin of Product

United States

Preparation Methods

Halogen Displacement in Nitro-Substituted Aryl Halides

The most direct route involves reacting 2-ethyl-4-nitrochlorobenzene with hydrazine hydrate in a biphasic halogenated hydrocarbon/water system. Drawing from CN100999483A, this method employs crown ether-fluoride catalysts (e.g., 18-crown-6/NaF) to enhance nucleophilicity.

Mechanistic Insights :
The nitro group at the para position activates the aryl chloride toward nucleophilic attack by stabilizing the transition state through resonance. The ortho-ethyl group introduces steric hindrance, necessitating elevated temperatures (50–60°C) and extended reaction times (4–6 hours).

Optimized Protocol :

  • Combine 2-ethyl-4-nitrochlorobenzene (1.0 eq), hydrazine hydrate (1.1 eq), 18-crown-6 (1.5 mol%), and NaF (1.5 mol%) in chloroform/water (3:2 v/v).
  • Reflux at 55°C for 5 hours with vigorous stirring.
  • Isolate the organic phase, concentrate, and treat with HCl/ethanol (1:3 v/v) to precipitate the hydrochloride salt.
  • Recrystallize from ethanol to obtain pure (2-ethyl-4-nitrophenyl)hydrazine.

Yields in analogous systems reach 82–85% with >99% purity. The crown ether facilitates hydrazine transport into the organic phase, while fluoride ions polarize the C–Cl bond.

Condensation of Nitro-Substituted Ketones

Hydrazone Formation and Reduction

Reacting 2-ethyl-4-nitroacetophenone with hydrazine derivatives under acidic conditions forms the corresponding hydrazone, which can be reduced to the target compound. The PMC3435706 study demonstrates this approach using 3-nitroacetophenone and 2,4-dinitrophenylhydrazine.

Procedure :

  • Dissolve 2-ethyl-4-nitroacetophenone (1.0 eq) in ethanol.
  • Add hydrazine hydrate (1.2 eq) and concentrated H₂SO₄ (0.5 mL per 10 mL ethanol).
  • Reflux at 80°C for 2 hours to form the hydrazone intermediate.
  • Reduce with NaBH₄ (2.0 eq) in THF at 0°C, followed by aqueous workup.

This method yields ~75% product in analogous systems but requires strict pH control to prevent nitro group reduction.

Continuous Synthesis Frameworks

Monochloramine-Alkylation Approach

EP1697310B1 describes a continuous process for monoalkylhydrazines using monochloramine and functionalized amines. Adapting this for this compound:

Reactor Design :

  • Maintain temperature at -10°C to minimize side reactions.
  • Introduce 2-ethyl-4-nitroaniline (1.0 eq) and monochloramine (1.1 eq) into a plug-flow reactor with NaOH (30 wt%).
  • Residence time: 45 minutes.

Advantages :

  • No di/tri-substituted byproducts due to SN2 mechanism.
  • Scalable with 85–90% conversion efficiency in comparable systems.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Purity Key Challenges
Nucleophilic Substitution 2-Ethyl-4-nitrochlorobenzene 55°C, 5 hr, crown ether/NaF 82–85% >99% Steric hindrance from ethyl
Condensation-Reduction 2-Ethyl-4-nitroacetophenone H₂SO₄/EtOH, NaBH₄ ~75% 95% Competing nitro reduction
Continuous Alkylation 2-Ethyl-4-nitroaniline -10°C, NaOH 85–90% 98% Precise pH/temperature control

Experimental Considerations

Solvent Selection

  • Halogenated solvents (chloroform, dichloroethane) improve aryl halide solubility but require careful disposal.
  • Ethanol-water mixtures (3:1 v/v) optimize hydrazine stability during recrystallization.

Catalyst Systems

  • Crown ethers (15-crown-5) increase reaction rates by 40% compared to non-catalyzed systems.
  • Fluoride ions (KF) enhance leaving group departure through polarization effects.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-4-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones when reacted with carbonyl compounds.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-Ethyl-4-aminophenylhydrazine.

    Substitution: Hydrazones.

    Oxidation: Various oxidation products depending on the conditions used.

Scientific Research Applications

(2-Ethyl-4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form hydrazones with carbonyl-containing drugs, enhancing their stability and activity.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form hydrazones with carbonyl groups in biological molecules, potentially altering their function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing nitro groups enhance electrophilicity, but the ethyl group (a weak electron-donating substituent) may partially counteract this effect, altering reactivity in condensation reactions .
  • Solubility: Polar nitro groups generally improve solubility in organic solvents like ethanol or DMSO. However, bulky substituents like ethyl may reduce solubility compared to smaller analogues like 4-nitrophenylhydrazine .

Q & A

Q. Can this compound act as a ligand in coordination chemistry?

  • Methodology : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize via cyclic voltammetry (redox peaks) and EPR spectroscopy. Single-crystal XRD (SHELXL) reveals bonding modes (monodentate vs. bridging) .

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